2-{[3-(Piperidin-1-yl)propyl]sulfanyl}-1,3-benzothiazole
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Overview
Description
2-{[3-(Piperidin-1-yl)propyl]sulfanyl}-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Piperidin-1-yl)propyl]sulfanyl}-1,3-benzothiazole typically involves multi-step procedures. One common method includes the reaction of 2-mercaptobenzothiazole with 1-bromo-3-(piperidin-1-yl)propane under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Piperidin-1-yl)propyl]sulfanyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the benzothiazole ring.
Substitution: The piperidine moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
2-{[3-(Piperidin-1-yl)propyl]sulfanyl}-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[3-(Piperidin-1-yl)propyl]sulfanyl}-1,3-benzothiazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzothiazole and piperidine moieties. These interactions can lead to the inhibition of bacterial and fungal growth .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a benzothiazole ring but with a piperazine moiety instead of piperidine.
2-Amino-4-(1-piperidine)pyridine: This compound has a similar piperidine moiety but a different heterocyclic ring structure.
Uniqueness
2-{[3-(Piperidin-1-yl)propyl]sulfanyl}-1,3-benzothiazole is unique due to its specific combination of a benzothiazole ring with a piperidine moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H20N2S2 |
---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2-(3-piperidin-1-ylpropylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C15H20N2S2/c1-4-9-17(10-5-1)11-6-12-18-15-16-13-7-2-3-8-14(13)19-15/h2-3,7-8H,1,4-6,9-12H2 |
InChI Key |
JQYPUPKSYMITQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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